molecular formula C9H10F2 B2782291 6-Ethynyl-2,2-difluorospiro[3.3]heptane CAS No. 2408974-57-0

6-Ethynyl-2,2-difluorospiro[3.3]heptane

Cat. No.: B2782291
CAS No.: 2408974-57-0
M. Wt: 156.176
InChI Key: BPILMBHQRDJSRF-UHFFFAOYSA-N
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Description

6-Ethynyl-2,2-difluorospiro[3.3]heptane is a chemical compound with the molecular formula C9H10F2. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring, with two fluorine atoms and an ethynyl group attached to the cyclohexane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Scientific Research Applications

6-Ethynyl-2,2-difluorospiro[3.3]heptane has several applications in scientific research, including:

Safety and Hazards

The safety information for 6-Ethynyl-2,2-difluorospiro[3.3]heptane includes several hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Preparation Methods

The synthesis of 6-Ethynyl-2,2-difluorospiro[3.3]heptane involves multiple steps, typically starting with the construction of the spirocyclic scaffold. One common method involves the reaction of a suitable cyclopropane precursor with a difluorocyclohexane derivative under specific conditions to form the spirocyclic structure. The ethynyl group is then introduced through a subsequent reaction, often involving an alkyne addition .

the synthesis generally requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

6-Ethynyl-2,2-difluorospiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes, depending on the conditions and reagents used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

6-Ethynyl-2,2-difluorospiro[3.3]heptane can be compared with other spirocyclic compounds, such as:

    6,6-Difluorospiro[3.3]heptane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    2,2-Difluorospiro[3.3]heptane: Similar structure but without the ethynyl group, leading to different reactivity and applications.

    Spiro[3.3]heptane: The parent compound without fluorine or ethynyl groups, resulting in significantly different chemical properties.

Properties

IUPAC Name

6-ethynyl-2,2-difluorospiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-2-7-3-8(4-7)5-9(10,11)6-8/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILMBHQRDJSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2(C1)CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408974-57-0
Record name 6-ethynyl-2,2-difluorospiro[3.3]heptane
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